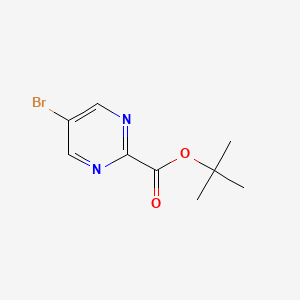
Tert-butyl 5-bromopyrimidine-2-carboxylate
Übersicht
Beschreibung
Tert-butyl 5-bromopyrimidine-2-carboxylate is a chemical compound with the CAS Number: 955885-59-3. It has a molecular weight of 259.1 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H11BrN2O2 . The InChI Code for this compound is 1S/C9H11BrN2O2/c1-9(2,3)14-8(13)7-11-4-6(10)5-12-7/h4-5H,1-3H3 .Physical And Chemical Properties Analysis
This compound is a solid compound . It should be stored in a dry environment at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic β-Amino Acids :
- Tert-butyl 5-bromopyrimidine-2-carboxylate is used in the synthesis of β-amino-5-pyrimidinepropanoic acid and its derivatives. This involves a Heck coupling process followed by a Michael addition, demonstrating its utility in peptide and peptidomimic synthesis (Bovy & Rico, 1993).
Preparation of Metal-Complexing Molecular Rods :
- The compound is instrumental in synthesizing 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines. These are used for preparing metal-complexing molecular rods, demonstrating its application in materials science (Schwab et al., 2002).
Production of Prodigiosin Precursors :
- It serves as a reactant in the production of 5-substituted pyrroles, which are precursors to prodigiosin, a compound with potential biomedical applications (Wasserman et al., 2004).
Synthesis of Highly Water-Soluble Free Radical :
- The compound is used in synthesizing potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, a highly water-soluble stable free radical. This illustrates its role in creating novel compounds with specific properties (Marx & Rassat, 2002).
C-C Coupling and Nucleophilic Aromatic Substitution :
- This compound undergoes palladium-catalyzed C-C coupling and nucleophilic aromatic substitution, demonstrating its versatility in organic synthesis (Verbitskiy et al., 2013).
Anticonvulsant Agent Synthesis :
- It has been used in the synthesis of pyrimido[4,5-f][1,2,4]triazolo[4,3-a][1,4]diazepine, evaluated for its anticonvulsant properties, indicating its potential in pharmaceutical research (Phillips et al., 1999).
Histamine H4 Receptor Ligands :
- Research includes synthesizing 2-aminopyrimidines as ligands for the histamine H4 receptor, demonstrating its application in developing new therapeutic agents (Altenbach et al., 2008).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has the signal word ‘Warning’ and is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Tert-butyl 5-bromopyrimidine-2-carboxylate is a chemical compound with the molecular formula C9H11BrN2O2
Action Environment
It’s worth noting that the compound is stored in a sealed, dry environment at 2-8°c , suggesting that temperature and humidity could affect its stability.
Eigenschaften
IUPAC Name |
tert-butyl 5-bromopyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-9(2,3)14-8(13)7-11-4-6(10)5-12-7/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTPWDPFASRNBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-2-({4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2474737.png)
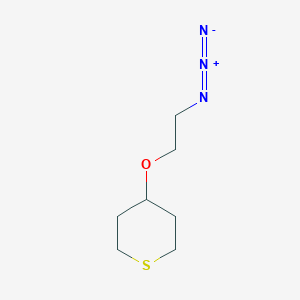
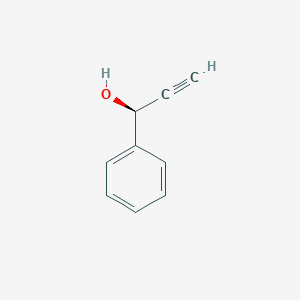
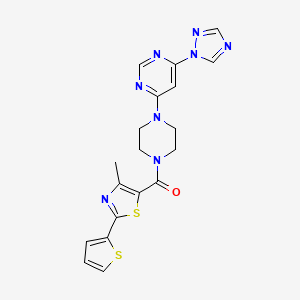
![4-Bromo-7-methyl-1H-benzo[d]imidazole](/img/structure/B2474744.png)
![2-[(Benzyloxy)methyl]aniline](/img/structure/B2474745.png)
![N-(2,4-dimethoxyphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2474746.png)
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-phenyldihydro-1H-pyrrole-2,5-dione](/img/structure/B2474752.png)
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2474753.png)
![1'-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2474754.png)
![1-(2-methoxybenzyl)-2-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2474755.png)
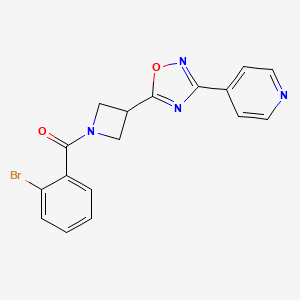
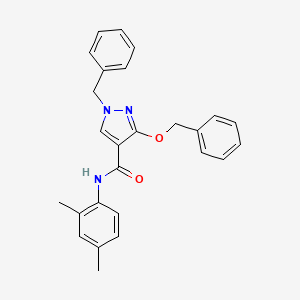
![N-1,3-benzodioxol-5-yl-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2474759.png)